molecular formula C13H26N2O4S B1520443 tert-Butyl (1-(propylsulfonyl)piperidin-4-yl)carbamate CAS No. 651056-54-1

tert-Butyl (1-(propylsulfonyl)piperidin-4-yl)carbamate

Cat. No. B1520443
CAS RN: 651056-54-1
M. Wt: 306.42 g/mol
InChI Key: XRERICYIGYNELA-UHFFFAOYSA-N
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Description

“tert-Butyl (1-(propylsulfonyl)piperidin-4-yl)carbamate” is a compound with the IUPAC name “tert-butyl 1-(propylsulfonyl)-4-piperidinylcarbamate”. It has a molecular weight of 306.43 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is "1S/C13H26N2O4S/c1-5-10-20(17,18)15-8-6-11(7-9-15)14-12(16)19-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16)" . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.43 . It is a powder that is stored at room temperature .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized as a reference standard in pharmaceutical testing to ensure the accuracy and consistency of drug formulations . Its stability and reactivity make it an ideal candidate for developing new medications, particularly in the realm of central nervous system disorders , where piperidine structures are often explored for therapeutic benefits.

Environmental Science

Lastly, in environmental science, the compound could be used in studies related to chemical degradation or pollution control. Its sulfonyl group might interact with pollutants, aiding in their breakdown and reducing environmental impact.

Each application mentioned above represents a distinct field where tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate could have significant implications. The compound’s versatile structure makes it a valuable asset in diverse areas of scientific research. While the current information is based on the compound’s chemical properties and potential uses, ongoing research may uncover even more applications .

properties

IUPAC Name

tert-butyl N-(1-propylsulfonylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-5-10-20(17,18)15-8-6-11(7-9-15)14-12(16)19-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRERICYIGYNELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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